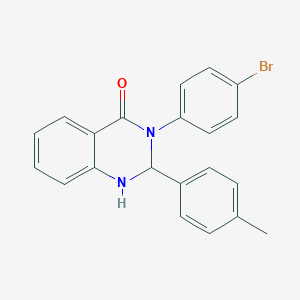![molecular formula C21H15ClN6O B393155 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393155.png)
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a triazinoindole core with a furan ring and a chlorophenyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts reaction.
Formation of the triazinoindole core: This involves the cyclization of a suitable precursor to form the triazinoindole structure.
Condensation with hydrazine: The final step involves the condensation of the triazinoindole with hydrazine and the furan ring to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone include other indole derivatives with similar structural features. These compounds may share some biological activities but differ in their specific properties and applications. Some examples of similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Properties
Molecular Formula |
C21H15ClN6O |
|---|---|
Molecular Weight |
402.8g/mol |
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C21H15ClN6O/c1-12-5-4-7-15-18(12)24-20-19(15)26-28-21(25-20)27-23-11-13-9-10-17(29-13)14-6-2-3-8-16(14)22/h2-11H,1H3,(H2,24,25,27,28)/b23-11+ |
InChI Key |
HJEGCNYNLAGMHJ-FOKLQQMPSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B393072.png)
![6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B393074.png)
![6,8-dibromo-3-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393075.png)


![6-bromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393085.png)


![2-[4-(dimethylamino)phenyl]-3-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B393088.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393089.png)


![N-(4-[1,1'-biphenyl]-4-yl-5-methyl-1,3-thiazol-2-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B393098.png)

